![molecular formula C15H14O B14458303 4-methyl-2-[(E)-2-phenylethenyl]phenol CAS No. 71621-93-7](/img/structure/B14458303.png)
4-methyl-2-[(E)-2-phenylethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[(E)-2-phenylethenyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by a phenol group (a hydroxyl group attached to a benzene ring) substituted with a methyl group and a phenylethenyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol derivative undergoes alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with a nucleophile under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-methyl-2-[(E)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]phenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . The compound’s phenolic structure allows it to participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-methyl-2-[(E)-2-phenylethenyl]phenol can be compared with other similar compounds such as:
p-Cresol (4-methylphenol): Similar in structure but lacks the phenylethenyl group.
Eugenol: Contains a methoxy group instead of a methyl group and has different biological activities.
2,4-Dinitrophenol: Known for its use as a weight loss agent but has a different mechanism of action as a protonophore.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
Numéro CAS |
71621-93-7 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-methyl-2-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-11,16H,1H3/b9-8+ |
Clé InChI |
DQXLZQKEKRNHCC-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



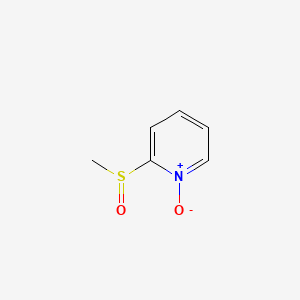
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
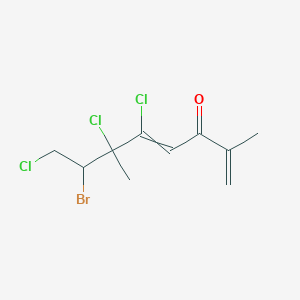
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
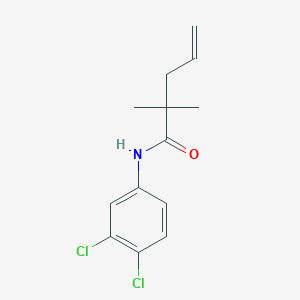
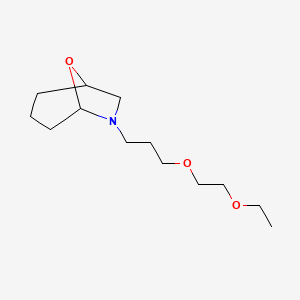
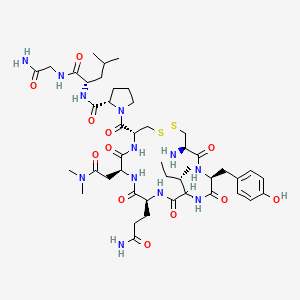

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
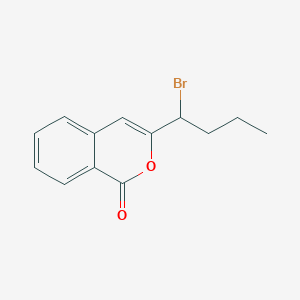
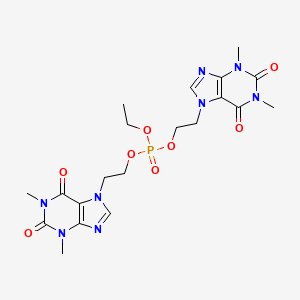
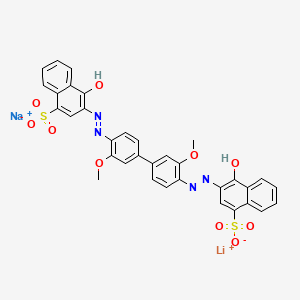
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
